molecular formula C6H14ClNO2 B1423848 2-(Morpholin-2-yl)ethanol hydrochloride CAS No. 857214-74-5

2-(Morpholin-2-yl)ethanol hydrochloride

Cat. No.: B1423848
CAS No.: 857214-74-5
M. Wt: 167.63 g/mol
InChI Key: JDJOXCJVPJQAFV-UHFFFAOYSA-N
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Description

2-(Morpholin-2-yl)ethanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an ethanol group attached to the morpholine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-2-yl)ethanol hydrochloride typically involves the reaction of morpholine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The general synthetic route can be summarized as follows:

  • Reaction of Morpholine with Ethylene Oxide: : Morpholine reacts with ethylene oxide under controlled conditions to form 2-(Morpholin-2-yl)ethanol.

      Reaction Conditions: This reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C.

      Catalysts: A base catalyst, such as sodium hydroxide, may be used to facilitate the reaction.

  • Formation of Hydrochloride Salt: : The resulting 2-(Morpholin-2-yl)ethanol is then treated with hydrochloric acid to form this compound.

      Reaction Conditions: This step is typically performed at room temperature with an excess of hydrochloric acid to ensure complete conversion to the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Large-scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

    Purification: Employing purification techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-2-yl)ethanol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

      Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

      Conditions: These reactions typically require acidic or basic conditions and elevated temperatures.

  • Reduction: : The compound can be reduced to form the corresponding amine.

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

      Conditions: Reduction reactions are usually carried out in an inert atmosphere at low temperatures.

  • Substitution: : The hydroxyl group can be substituted with other functional groups.

      Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.

      Conditions: These reactions often require anhydrous conditions and may be performed at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can yield 2-(Morpholin-2-yl)acetaldehyde or 2-(Morpholin-2-yl)acetic acid.

    Reduction: Can produce 2-(Morpholin-2-yl)ethanamine.

    Substitution: Can result in compounds like 2-(Morpholin-2-yl)ethyl chloride or bromide.

Scientific Research Applications

2-(Morpholin-2-yl)ethanol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Morpholin-2-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The ethanol group allows for hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(Morpholin-2-yl)ethanol hydrochloride can be compared with other similar compounds, such as:

    2-(Morpholin-4-yl)ethanol: Similar structure but with the hydroxyl group attached to the 4-position of the morpholine ring.

    2-(Piperidin-2-yl)ethanol: Contains a piperidine ring instead of a morpholine ring.

    2-(Pyrrolidin-2-yl)ethanol: Features a pyrrolidine ring in place of the morpholine ring.

Uniqueness

The unique aspect of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and interact with various molecular targets makes it a valuable compound in research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work, leading to advancements in various scientific fields.

Properties

IUPAC Name

2-morpholin-2-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-7-2-4-9-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJOXCJVPJQAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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